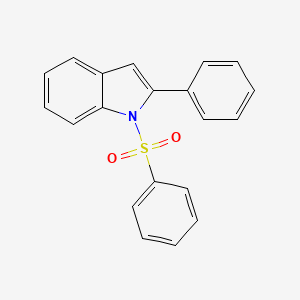

1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

Description

The indole (B1671886) ring system, a bicyclic structure consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. omicsonline.org It is a prevalent scaffold in a vast array of natural products and biologically active molecules, from the essential amino acid tryptophan to potent anticancer agents like vinblastine. nih.gov This prevalence has established the indole nucleus as a "privileged scaffold" in drug discovery, capable of binding to a wide range of biological targets. omicsonline.org

The chemical reactivity of indole is characterized by its electron-rich nature, which makes it highly susceptible to electrophilic substitution, particularly at the C3 position. A variety of synthetic methods have been developed to construct and functionalize the indole skeleton, with the Fischer indole synthesis being one of the oldest and most versatile techniques. omicsonline.orgchemicalbook.comorgsyn.org The continued discovery of novel, biologically active indole-containing natural products fuels the ongoing development of new synthetic methodologies for creating substituted indoles.

The introduction of a sulfonyl group, specifically a phenylsulfonyl group, onto the nitrogen atom of the indole ring is a critical and widely used strategy in organic synthesis. This N-sulfonylation serves several important functions. Primarily, the phenylsulfonyl group acts as an effective protecting group for the indole nitrogen. This protection prevents unwanted side reactions at the N-H position and modulates the electronic properties of the indole ring, thereby influencing its reactivity in subsequent transformations. nih.gov

Furthermore, the N-phenylsulfonyl group can act as a directing group, facilitating metallation and subsequent functionalization at the C2 position of the indole ring. nih.gov This is a powerful tool for introducing substituents at a position that is typically less reactive than C3. The synthesis of N-sulfonylated indoles is commonly achieved by treating the parent indole with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. nih.gov The resulting N-sulfonylated indoles are often stable, crystalline solids that are amenable to a wide range of synthetic manipulations. The phenylsulfonyl motif itself is a key feature in various biologically active molecules, including potent enzyme inhibitors. walshmedicalmedia.com

The substitution of a phenyl group at the C2 position of the indole ring profoundly impacts the molecule's steric and electronic properties, as well as its biological activity profile. 2-Phenylindole (B188600) derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and potent anticancer properties. omicsonline.org For instance, certain 2-phenylindole derivatives have demonstrated significant anti-proliferative effects against various cancer cell lines, including breast and lung carcinoma. omicsonline.org

The synthesis of 2-phenylindoles is classically achieved through the Fischer indole synthesis, reacting phenylhydrazine (B124118) with acetophenone (B1666503) or a substituted variant. chemicalbook.comorgsyn.orgvaia.com Other methods include palladium-catalyzed reactions that have expanded the scope and efficiency of their synthesis. The presence of the 2-phenyl group introduces steric bulk that can influence the regioselectivity of further reactions on the indole scaffold. It also extends the aromatic system, which can affect the molecule's photophysical properties and its ability to participate in π-stacking interactions with biological targets. omicsonline.org

While extensive research has been conducted on the individual components of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, dedicated studies on this specific molecule are less prevalent in the literature. However, its structure suggests clear and significant research trajectories based on established synthetic methodologies and the known properties of its constituent parts.

Synthesis: The most direct route to 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- involves a two-step process: first, the synthesis of 2-phenylindole, followed by the N-sulfonylation.

Synthesis of 2-Phenylindole: This precursor is readily synthesized via the Fischer indole synthesis, which involves the acid-catalyzed reaction of phenylhydrazine and acetophenone. chemicalbook.comorgsyn.org

N-Phenylsulfonylation: The subsequent reaction of 2-phenylindole with benzenesulfonyl chloride in the presence of a suitable base (e.g., pyridine (B92270), sodium hydride, or potassium carbonate) would yield the target compound. This type of N-arylation and N-sulfonylation is a well-established transformation in indole chemistry, often employing copper- or palladium-based catalysts to facilitate the coupling. nih.govorganic-chemistry.org

Reactivity and Application: Research on 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- would likely explore its utility as an intermediate in organic synthesis. The N-phenylsulfonyl group can be removed under specific conditions, allowing for further functionalization of the indole nitrogen. More significantly, the combination of the 2-phenyl and N-phenylsulfonyl groups makes this scaffold a prime candidate for investigation in medicinal chemistry. Given the known anticancer and anti-inflammatory properties of 2-phenylindoles, research would logically extend to evaluating this derivative for similar or enhanced biological activities. The phenylsulfonyl group may modulate the parent compound's activity, selectivity, or pharmacokinetic properties. omicsonline.orgresearchgate.net

Structural and Spectroscopic Analysis: A foundational research trajectory involves the complete structural and spectroscopic characterization of the molecule. This would include techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure, as well as single-crystal X-ray diffraction to understand its three-dimensional conformation and intermolecular interactions in the solid state. walshmedicalmedia.comnih.gov

Data Tables

Table 1: Physicochemical Properties of Parent Scaffolds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1H-Indole | C₈H₇N | 117.15 | 52-54 | White solid |

| 2-Phenyl-1H-indole | C₁₄H₁₁N | 193.24 | 188-189 | White to light yellow solid |

| 1-(Phenylsulfonyl)-1H-indole | C₁₄H₁₁NO₂S | 257.31 | 77-79 | White solid |

Note: Data compiled from various chemical suppliers and databases.

Table 2: Spectroscopic Data for a Structurally Related Compound: 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Dihedral Angle (Indole mean plane to N-bound phenylsulfonyl ring) | 78.69 (13)° |

| Dihedral Angle (Indole mean plane to C-bound phenylsulfonyl ring) | 38.97 (13)° |

| Dihedral Angle (Indole mean plane to phenyl ring) | 81.80 (13)° |

This data illustrates the typical spatial arrangement of phenyl and phenylsulfonyl substituents on an indole core, which would be relevant for conformational analysis of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-.

Structure

3D Structure

Properties

CAS No. |

114650-12-3 |

|---|---|

Molecular Formula |

C20H15NO2S |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

1-(benzenesulfonyl)-2-phenylindole |

InChI |

InChI=1S/C20H15NO2S/c22-24(23,18-12-5-2-6-13-18)21-19-14-8-7-11-17(19)15-20(21)16-9-3-1-4-10-16/h1-15H |

InChI Key |

RPWWRRBIEXNMGX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1h Indole, 2 Phenyl 1 Phenylsulfonyl

Classical and Contemporary Annulation Approaches to the Indole (B1671886) Core

The synthesis of the 2-phenylindole (B188600) scaffold is a well-established area of heterocyclic chemistry, with several named reactions and modern catalytic systems being effectively utilized.

Fischer Indole Synthesis Adaptations and Modernizations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of indole derivatives. testbook.comwikipedia.org This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. byjus.com For the specific synthesis of 2-phenyl-1H-indole, the common precursors are phenylhydrazine (B124118) and acetophenone (B1666503). testbook.comijnrd.orgslideshare.net

The reaction proceeds by the formation of acetophenone phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. wikipedia.orgbyjus.com A acs.orgacs.org-sigmatropic rearrangement followed by the loss of ammonia (B1221849) leads to the formation of the aromatic indole ring. byjus.com A wide range of Brønsted and Lewis acids can catalyze this transformation. wikipedia.org Modern adaptations often focus on improving yields, simplifying workup procedures, and employing milder catalysts.

| Catalyst Type | Examples | Typical Conditions | Reference |

| Brønsted Acids | Polyphosphoric acid (PPA), H₂SO₄, HCl, p-TsOH | Heating the hydrazone with the acid | wikipedia.orgslideshare.netyoutube.com |

| Lewis Acids | Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), AlCl₃ | Heating an intimate mixture of the hydrazone and the catalyst | wikipedia.orgchemicalbook.comorgsyn.org |

For instance, one procedure involves heating acetophenone phenylhydrazone with powdered anhydrous zinc chloride. orgsyn.org Another common method employs polyphosphoric acid as both the catalyst and solvent. ijnrd.orgyoutube.com

Larock Indole Synthesis and Diverse Palladium-Catalyzed Cyclization Protocols

In recent decades, palladium-catalyzed reactions have emerged as powerful and versatile tools for indole synthesis, offering milder conditions and broader functional group tolerance compared to classical methods. The Larock indole synthesis, first reported in 1991, is a prominent example of such a method. wikipedia.org It involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgsynarchive.com By using a terminal alkyne like phenylacetylene, this method can be adapted for the synthesis of 2-substituted indoles such as 2-phenylindole.

The general catalytic cycle involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by alkyne coordination and insertion. wikipedia.orgub.edu Subsequent intramolecular attack by the nitrogen atom and reductive elimination yields the indole product and regenerates the Pd(0) catalyst. wikipedia.orgub.edu

Numerous variations and improvements on this theme have been developed. These include one-pot procedures that combine Sonogashira cross-coupling of a haloaniline with a terminal alkyne, followed by a cyclization step. nih.govnih.gov Other protocols describe the efficient palladium-catalyzed annulation of anilines with bromoalkynes through a tandem nucleophilic addition and C-H functionalization sequence. acs.orgorganic-chemistry.orgnih.gov

| Catalyst System | Substrates | Base/Additives | Key Features | Reference(s) |

| Pd(OAc)₂ / PPh₃ | o-iodoaniline, disubstituted alkyne | K₂CO₃, LiCl | The original Larock heteroannulation conditions. | wikipedia.orgsynarchive.com |

| Pd(PPh₃)₂Cl₂ / CuI | 2-haloaniline, phenylacetylene | Triethylamine | Facile, one-pot synthesis under mild conditions. | nih.gov |

| Pd(OAc)₂ / TPPO | Aniline (B41778), (bromoethynyl)benzene | NaOAc | Tandem nucleophilic addition/C-H functionalization. | acs.orgorganic-chemistry.org |

| Ferrocene-NHC-Pd | o-iodoanilines, internal alkynes | K₃PO₄ | Provides high regioselectivity. | rsc.org |

Electrophilic and Nucleophilic Cyclization Strategies

Beyond the Fischer and Larock syntheses, other cyclization strategies based on fundamental electrophilic and nucleophilic reactions are employed. One prominent approach involves the palladium-catalyzed reaction of an aniline with a bromoalkyne. Mechanistic studies indicate that this process begins with an anti-nucleophilic addition of the aniline to the bromoalkyne. organic-chemistry.org This is followed by a sequential C-H functionalization to deliver the substituted 2-phenylindole. acs.orgorganic-chemistry.org

Another strategy involves a one-pot, two-step sequence starting from 2-iodoanilines and terminal alkynes. nih.gov This process begins with a Sonogashira-type alkynylation to form a diaryl alkyne intermediate, which then undergoes a base-assisted cycloaddition to furnish the final indole product. nih.gov These methods highlight the strategic use of nucleophilic attack by the aniline nitrogen onto an alkyne, activated either by its inherent electrophilicity or through coordination to a metal catalyst.

Strategic N-Sulfonylation Protocols for Indoles

The introduction of the phenylsulfonyl group onto the indole nitrogen is a critical step in forming the target compound. This transformation can be achieved either by direct sulfonylation of a pre-formed 2-phenylindole or through a tandem approach where cyclization and sulfonylation are combined.

Direct N-Sulfonylation Methodologies Utilizing Various Reagents

The most straightforward method for preparing 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is the direct sulfonylation of 2-phenyl-1H-indole. This reaction is typically achieved by treating the indole with benzenesulfonyl chloride in the presence of a base. The base deprotonates the indole N-H, generating a nucleophilic indolide anion that subsequently attacks the electrophilic sulfur atom of the sulfonyl chloride.

A variety of bases and solvent systems can be employed for this transformation, with the choice often depending on the scale of the reaction and the presence of other functional groups.

| Base | Solvent | Typical Conditions |

| Sodium hydride (NaH) | DMF, THF | The indole is added to a suspension of NaH at 0 °C, followed by the addition of sulfonyl chloride. |

| Potassium carbonate (K₂CO₃) | DMF, Acetonitrile (B52724) | The indole and sulfonyl chloride are stirred with the base, often at room temperature or with gentle heating. |

| Pyridine (B92270) | Pyridine, CH₂Cl₂ | Pyridine acts as both the base and often the solvent. |

| Triethylamine (Et₃N) | CH₂Cl₂, THF | A common and mild base for this transformation. |

Tandem Annulation-Sulfonylation Sequences

Tandem or one-pot strategies that combine the formation of the indole ring with its N-sulfonylation offer increased efficiency by reducing the number of synthetic steps and purification procedures. A common approach involves using an N-sulfonylated aniline derivative as the starting material for a palladium-catalyzed cyclization.

For example, an N-tosyl-2-bromoaniline can be reacted with phenylacetylene in a one-pot, palladium-catalyzed process to directly yield 2-phenyl-1-(toluene-4-sulfonyl)indole. nih.gov A similar strategy can be applied using an N-(phenylsulfonyl)aniline precursor. This approach leverages the fact that the N-H bond is already protected as a sulfonamide, which is often compatible with the conditions of palladium-catalyzed cross-coupling and annulation reactions.

Another related tandem process involves the initial N-sulfonylation of a 2-haloaniline, followed by an intramolecular cyclization. For instance, 2-iodoaniline can be reacted with benzenesulfonyl chloride, and the resulting N-(2-iodophenyl)benzenesulfonamide can then be subjected to Sonogashira coupling and cyclization with an alkyne in a one-pot reaction to afford the N-sulfonylated indole. nih.gov This method effectively telescopes two distinct chemical transformations into a single, efficient operation.

Introduction of the 2-Phenyl Moiety: Methodological Considerations

The incorporation of the phenyl group at the C2 position of the indole nucleus is a critical step in the synthesis of the target compound. This can be achieved through two primary strategies: pre-functionalization, where the phenyl group is part of one of the initial reactants before the indole ring is formed, and post-cyclization, where the phenyl group is introduced after the formation of the 1-(phenylsulfonyl)indole core.

Pre-functionalization strategies involve the use of starting materials that already contain the phenyl substituent destined for the C2 position. These methods are often convergent and efficient, building the complex indole structure from simpler, pre-formed blocks.

One of the most classic and widely used methods is the Fischer indole synthesis . This reaction creates the indole ring from a phenylhydrazine and a ketone or aldehyde under acidic conditions. For the synthesis of a 2-phenylindole scaffold, acetophenone is reacted with phenylhydrazine to form acetophenone phenylhydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, involving a-sigmatropic rearrangement, to yield 2-phenylindole. The final step to obtain the target compound is the sulfonylation of the indole nitrogen with benzenesulfonyl chloride in the presence of a base.

Table 1: Fischer Indole Synthesis of 2-Phenylindole

| Reactant 1 | Reactant 2 | Catalyst | Key Intermediate | Product |

|---|

Another significant pre-functionalization approach involves the palladium-catalyzed annulation of o-haloanilines with terminal alkynes . In this methodology, an o-haloaniline is coupled with phenylacetylene. This reaction can proceed in a one-pot fashion, where the initial Sonogashira cross-coupling is followed by an intramolecular cyclization to form the 2-phenylindole ring system. If the starting aniline is already N-sulfonylated, such as with N-tosyl-2-bromoaniline, the reaction can directly yield the N-sulfonylated 2-phenylindole product.

A related modern approach is the reductive cyclization of β-nitrostyrenes. For instance, α-phenyl-β-nitrostyrene can be converted to 2-phenylindole using a palladium catalyst with phenyl formate serving as a surrogate for carbon monoxide.

Post-cyclization strategies begin with a pre-formed indole or, more specifically, a 1-(phenylsulfonyl)indole core, onto which the C2-phenyl group is subsequently installed. These methods are particularly useful for diversifying indole structures at a late stage of the synthesis.

The most prominent method in this category is the direct C-H arylation . The phenylsulfonyl group at the N1 position acts as a directing group, facilitating the selective functionalization of the C2 position. Palladium-catalyzed C-H/C-H cross-coupling reactions can be used to directly arylate the C2 position of N-(phenylsulfonyl)indole with a suitable arylating agent, such as an arylboronic acid, under oxidative conditions. The choice of ligands and reaction conditions is crucial for controlling the regioselectivity between the C2 and C3 positions.

Table 2: Catalyst-Controlled C2 vs. C3 Arylation of N-(Phenylsulfonyl)indole

| Catalyst System | Ligand | Selectivity (C2:C3) | Yield | Reference |

|---|---|---|---|---|

| Pd(OTs)₂ | None | 8:1 | 74% | |

| Pd(OTs)₂ | 4,5-diazafluoren-9-one (DAF) | >1:15 | 86% |

This catalyst-controlled regioselectivity highlights the sophisticated level of control achievable in modern synthetic chemistry, allowing for the targeted synthesis of either the 2-phenyl or 3-phenyl isomer from the same starting material.

Control of Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high levels of selectivity is paramount in the synthesis of complex organic molecules like 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-.

Chemoselectivity refers to the preferential reaction of one functional group over another. In syntheses involving multiple functional groups, such as palladium-catalyzed cross-couplings, the choice of catalyst and conditions is critical to avoid unwanted side reactions. For example, in the annulation of o-haloanilines, the catalyst must selectively promote the Sonogashira coupling and subsequent cyclization without reacting with other sensitive groups on the aromatic rings.

Regioselectivity , the control of the position of bond formation, is a central challenge in indole synthesis.

In the Fischer indole synthesis , the regioselectivity is determined by the structure of the unsymmetrical ketone precursor. The key-sigmatropic rearrangement step dictates which indole regioisomer is formed. The reaction of phenylhydrazine with acetophenone specifically yields the 2-phenylindole, demonstrating inherent regiocontrol.

In transition metal-catalyzed C-H functionalization , regioselectivity is often dictated by the directing group on the indole nitrogen. The N-phenylsulfonyl group in the target molecule typically directs functionalization to the C2 position. However, as noted previously, this selectivity can be overridden and switched to the C3 position by the choice of ancillary ligands for the palladium catalyst. This ligand-based control provides a powerful tool for selectively synthesizing different isomers.

Stereoselectivity is generally not a factor in the synthesis of the final aromatic compound 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, as it does not possess any stereocenters. However, stereocontrol is crucial in the synthesis of more complex indole derivatives where chiral centers are present.

Sustainable and Green Chemistry Principles Applied to the Synthesis of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

Modern synthetic chemistry places increasing emphasis on sustainability and green chemistry principles to reduce environmental impact. These principles can be applied to the synthesis of the target compound.

Atom Economy: One-pot reactions, such as the palladium-catalyzed synthesis of 2-phenylindoles from o-haloanilines and phenylacetylene, improve atom economy by minimizing the isolation of intermediates and reducing waste.

Use of Safer Solvents: Traditional indole syntheses often use hazardous solvents. Green alternatives include performing reactions in water, often with the aid of surfactants like TPGS-750-M to create nanomicelles that can solubilize organic substrates and catalysts. Palladium-catalyzed cyclization of unprotected 2-alkynylanilines has been successfully demonstrated in such aqueous media.

Energy Efficiency: Microwave irradiation has emerged as a tool to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

Catalysis: The use of catalysts, particularly in small quantities, is a cornerstone of green chemistry. Transition metal and organocatalytic methods are preferred over stoichiometric reagents. Electrochemical methods, which use electricity as a "reagent" to drive reactions, represent a particularly green approach by avoiding chemical oxidants or reductants.

Solvent-Free Reactions: The mechanochemical Fischer indole synthesis, performed using ball milling, represents a solvent-free approach that can reduce waste and simplify product work-up.

Organocatalytic and Transition Metal-Catalyzed Syntheses of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

Catalysis is central to the efficient and selective synthesis of the 2-phenylindole core.

Transition Metal-Catalyzed Syntheses: Palladium is the most extensively used transition metal for synthesizing 2-substituted indoles.

Palladium-catalyzed annulation of o-alkynylanilines is a robust method. These reactions can be performed under mild conditions and tolerate a wide range of functional groups.

Palladium-catalyzed direct C-H arylation of N-sulfonyl indoles provides a direct route to the C2-phenylated product, as discussed in section 2.3.2.

Rhodium-catalyzed oxidative annulation of 2-phenylindoles with alkynes or alkenes using molecular oxygen as the oxidant is another advanced method, although it typically functionalizes the existing 2-phenyl ring rather than creating the C2-phenyl bond itself.

Organocatalytic Syntheses: While transition metal catalysis dominates the field, organocatalysis offers a metal-free alternative. Brønsted acids (like p-toluenesulfonic acid) and Lewis acids are classic catalysts for the Fischer indole synthesis. More recently, chiral phosphoric acids have been used to achieve enantioselective indolization reactions, although these are more relevant for syntheses where stereochemistry is a key consideration. Borane Lewis acids, such as B(C₆F₅)₃, have been shown to catalyze the intramolecular hydroamination of 2-alkynyl anilines to form 2-substituted indoles, offering a metal-free pathway to the core structure.

Chemical Reactivity and Transformations of 1h Indole, 2 Phenyl 1 Phenylsulfonyl

Reactivity Modulated by the N-Phenylsulfonyl Protecting and Activating Group

The introduction of a phenylsulfonyl group onto the indole (B1671886) nitrogen atom profoundly alters the electron density and reactivity of the heterocyclic system. While typically classified as an electron-withdrawing group, its effects are multifaceted, influencing stability, acidity of the C-H bonds, and the ultimate course of various chemical reactions.

Stabilization and Prevention of Side Reactions: The indole nitrogen is susceptible to oxidation and polymerization under strongly acidic or electrophilic conditions. The phenylsulfonyl group protects the nitrogen, enhancing the molecule's stability and allowing for cleaner reactions. bhu.ac.in

Directing Electrophilic Attack: While deactivating, the group maintains the inherent regiochemical preference of the indole nucleus for electrophilic attack at the C-3 position. The lone pair of the nitrogen can still participate in stabilizing the cationic intermediate (Wheland intermediate) formed upon attack at C-3. bhu.ac.in

Facilitation of Lithiation: The sulfonyl group significantly increases the acidity of the proton at the C-2 position. This allows for regioselective deprotonation using strong bases like n-butyllithium, creating a nucleophilic center at C-2 that can then react with various electrophiles. clockss.org This directed metalation provides a powerful synthetic route to 2-substituted indoles that is not possible with N-unprotected indoles.

Common strategies include:

Basic Hydrolysis: Treatment with strong bases like sodium hydroxide (B78521) or potassium hydroxide in alcoholic solvents can effect cleavage, although this often requires elevated temperatures.

Reductive Cleavage: Reagents such as sodium in liquid ammonia (B1221849), magnesium in methanol (B129727), or samarium(II) iodide are effective. Raney nickel has also been employed for reductive desulfonylation. researchgate.net

Acidic Cleavage: Strong acids like hydrobromic acid (HBr) can cleave the sulfonamide bond, though this is less common and can damage acid-sensitive substrates. researchgate.net

Electrochemical Reduction: A particularly mild method involves the electrochemical reduction of the sulfonamide at a constant cathodic potential, inducing the scission of the S-N bond. researchgate.net

| Method | Reagents/Conditions | Characteristics | Reference |

|---|---|---|---|

| Basic Hydrolysis | NaOH or KOH in MeOH/H₂O, heat | Often requires harsh conditions, may not be suitable for base-sensitive molecules. | researchgate.net |

| Reductive Cleavage | Mg/MeOH; SmI₂; Raney Ni | Effective but requires specific reducing agents that may affect other functional groups. | researchgate.net |

| Acidic Cleavage | HBr, heat | Harsh conditions, limited by substrate tolerance to strong acids. | researchgate.net |

| Electrochemical Reduction | Constant cathodic potential in a protic medium | Very mild conditions, chemoselective. | researchgate.net |

While stable under many conditions, the N-phenylsulfonyl group in heterocyclic systems can be induced to rearrange. A notable transformation is the base-mediated perlego.comquimicaorganica.org-anionic rearrangement. In studies on N-sulfonylated azoles, treatment with n-butyllithium at low temperatures initially leads to deprotonation at the adjacent C-2 position. Upon warming, the phenylsulfonyl group migrates from the nitrogen to the lithiated carbon, yielding a 2-(phenylsulfonyl)azole. clockss.org

This type of rearrangement is significant as it provides a pathway to carbon-sulfonylated isomers from their N-sulfonylated precursors. For 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, this suggests a potential, though not yet explicitly documented, transformation where lithiation at the C-7 position of the indole nucleus could theoretically be followed by a clockss.orgperlego.com-rearrangement of the phenylsulfonyl group. However, the most documented rearrangement for N-sulfonyl heterocycles involves migration to an adjacent, deprotonated carbon. clockss.org

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution is a hallmark reaction of indoles. The N-phenylsulfonyl group and the C-2 phenyl substituent both exert significant control over the regioselectivity of these reactions.

The indole nucleus is a π-excessive system, making it highly reactive towards electrophiles. The site of attack is dictated by the stability of the resulting cationic intermediate (the arenium ion or σ-complex). bhu.ac.in

C-3 Position: Attack at the C-3 position is overwhelmingly favored electronically. The resulting intermediate localizes the positive charge on the C-2 atom, where it is effectively stabilized by resonance involving the nitrogen lone pair without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in Common EAS reactions like halogenation, nitration, sulfonation, and Friedel-Crafts acylation preferentially occur at this position on N-sulfonylated indoles. quimicaorganica.org

C-2 Position: If the C-3 position is blocked by a substituent, electrophilic attack can be directed to the C-2 position. However, the intermediate for C-2 attack is significantly less stable. bhu.ac.in

Benzene Ring (C-4 to C-7): Substitution on the benzene portion of the indole is generally disfavored unless the pyrrole (B145914) ring is deactivated and/or sterically hindered. If both C-2 and C-3 are blocked, electrophilic attack may occur on the electron-rich benzene ring, typically at the C-6 position. bhu.ac.in

| Reaction | Typical Reagent | Predicted Major Product Position | Reference |

|---|---|---|---|

| Halogenation | N-Bromosuccinimide (NBS) | 3-Bromo | quimicaorganica.org |

| Nitration | HNO₃/Acetic Anhydride | 3-Nitro | quimicaorganica.org |

| Sulfonation | SO₃-Pyridine complex | Indole-3-sulfonic acid | quimicaorganica.org |

| Vilsmeier-Haack Formylation | POCl₃/DMF | 3-Formyl | quimicaorganica.org |

The presence of a phenyl group at the C-2 position introduces both steric and electronic factors that further modulate the regioselectivity of EAS reactions.

Steric Influence: The phenyl group is sterically bulky. While C-3 remains the most electronically favored site, the approach of a large electrophile to the C-3 position may be hindered by the adjacent 2-phenyl substituent. youtube.com This steric hindrance can decrease the rate of reaction at C-3 and potentially increase the proportion of substitution occurring at other positions, such as C-6 on the benzene ring, especially with very bulky electrophiles. The para-product is often favored over the ortho-product in EAS on substituted benzenes due to similar steric reasons. youtube.com

Electronic Influence: The 2-phenyl group has a dual electronic effect.

Resonance Effect: The phenyl ring can participate in resonance with the indole π-system. This can influence the electron density at various positions. However, for steric reasons, the phenyl ring is likely twisted out of the plane of the indole ring, which would diminish the extent of this resonance interaction. nih.gov The crystal structure of a related molecule shows a significant dihedral angle between the indole and N-phenylsulfonyl rings, suggesting that planarity is not maintained. nih.gov

The combination of these effects means that while C-3 substitution is still expected to be the primary outcome for most electrophiles, the reaction rate may be slower compared to an indole lacking the 2-phenyl group, and the possibility of competing substitution on the benzene ring (positions C-4 to C-7) is enhanced.

Nucleophilic Reactivity and Additions to the Indole Scaffold

The electron-withdrawing nature of the N-phenylsulfonyl group in 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- renders the C3-position electrophilic and susceptible to nucleophilic attack. While direct nucleophilic addition to the unsubstituted indole ring of this specific compound is not extensively documented, related systems demonstrate the feasibility of such transformations.

For instance, studies on 3-nitro-1-(phenylsulfonyl)indole have shown that it readily undergoes conjugate addition of aryl- and hetaryllithium nucleophiles at the C2-position, followed by the elimination of the phenylsulfinate group. researchgate.net This highlights the activating effect of the N-phenylsulfonyl group towards nucleophilic attack on the indole ring.

In a similar vein, the synthesis of 3-substituted 1-hydroxy-2-phenylindoles has been achieved through the addition of sulfur-containing nucleophiles. researchgate.net This reaction proceeds via an intermediate that is susceptible to nucleophilic attack at the C3-position, further supporting the potential for nucleophilic additions to the 2-phenylindole (B188600) scaffold.

Based on these related examples, it is plausible that 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- could react with strong nucleophiles at the C3-position, especially if an activating group is present or if the reaction is facilitated by a Lewis acid. The general reactivity pattern would likely involve the initial attack of the nucleophile at the C3-position to form an anionic intermediate, which is stabilized by the N-phenylsulfonyl group. Subsequent protonation or reaction with an electrophile would then yield the C3-functionalized product.

A plausible reaction mechanism for the nucleophilic addition to 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is depicted below:

graph TD A[1H-Indole, 2-phenyl-1-(phenylsulfonyl)-] -->|Nucleophile (Nu-)| B(Intermediate Anion); B -->|Protonation (H+)| C(3-Substituted Product);

Table 3.3.1: Plausible Nucleophilic Addition Reactions on 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

| Nucleophile | Reagent Example | Expected Product |

| Organolithium | n-Butyllithium | 3-Butyl-1H-indole, 2-phenyl-1-(phenylsulfonyl)- |

| Grignard Reagent | Phenylmagnesium bromide | 3-Phenyl-1H-indole, 2-phenyl-1-(phenylsulfonyl)- |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-1H-indole, 2-phenyl-1-(phenylsulfonyl)- |

Transition Metal-Mediated Transformations (Excluding Total Synthesis)

Transition metal catalysis offers a powerful toolkit for the functionalization of the indole nucleus in 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-. The presence of the N-phenylsulfonyl group can influence the regioselectivity and efficiency of these transformations.

Cross-coupling reactions are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to occur on the indole nucleus of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, a leaving group (typically a halide or triflate) is required at the position of coupling. The C3-position is a common site for such functionalization.

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. A closely related compound, [1-(phenylsulfonyl)-1H-indol-2-yl]methanol, has been synthesized via a Sonogashira reaction, indicating the compatibility of the N-phenylsulfonyl indole scaffold with these reaction conditions. nih.gov It is therefore highly probable that a 3-halo-1H-indole, 2-phenyl-1-(phenylsulfonyl)- derivative would undergo Sonogashira coupling to afford the corresponding 3-alkynyl product. organic-chemistry.orgrsc.org

Suzuki Coupling : The Suzuki reaction pairs an organoboron compound with an organohalide. This reaction is widely used for the formation of biaryl linkages. wikipedia.orgharvard.edumdpi.comorganic-chemistry.orgnih.gov A 3-halo derivative of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is expected to be a suitable substrate for Suzuki coupling with various boronic acids or esters, providing access to a range of 3-aryl or 3-vinyl substituted indoles.

Heck Reaction : The Heck reaction couples an alkene with an aryl or vinyl halide. The synthesis of 2,3-disubstituted furo/thieno[2,3-b]quinoxalines has been achieved through a reaction sequence that includes a Heck reaction on a 3-iodo-2-phenyl substituted heterocyclic system, demonstrating the feasibility of this transformation in a sterically hindered environment. rsc.org

Stille Coupling : In the Stille reaction, an organotin compound is coupled with an organohalide. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide range of functional groups. A 3-halo-1H-indole, 2-phenyl-1-(phenylsulfonyl)- would be a viable substrate for Stille coupling, allowing for the introduction of various organic fragments at the C3-position.

Table 3.4.1.1: Representative Cross-Coupling Reactions on a 3-Halo-1H-indole, 2-phenyl-1-(phenylsulfonyl)- Substrate

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Base | 3-Alkynylindole |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄, Base | 3-Aryl/Vinylindole |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | 3-Alkenylindole |

| Stille | Organostannane | Pd(PPh₃)₄ | 3-Alkyl/Aryl/Vinylindole |

Direct C-H functionalization is an increasingly important strategy for the modification of heterocyclic compounds, as it avoids the pre-installation of a leaving group.

Directed C-H Functionalization : The N-phenylsulfonyl group itself can act as a directing group in some C-H activation reactions. However, more effective directing groups can be tethered to the indole nitrogen. For instance, N-(2-pyridyl)sulfonylindoles have been shown to undergo palladium-catalyzed C-H alkenylation, where the pyridine (B92270) nitrogen directs the catalyst to the C2-position. beilstein-journals.org While the target molecule already has a substituent at C2, this principle could be applied to direct functionalization to other positions of the indole nucleus by attaching a suitable directing group at a different position. For example, a directing group at the C3 position could facilitate C4-functionalization.

Undirected C-H Functionalization : Undirected C-H functionalization of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is more challenging due to the presence of multiple C-H bonds with similar reactivity. However, palladium-catalyzed direct arylation at the C2 and C3 positions of N-acylindoles has been reported, with regioselectivity being controlled by the reaction conditions. beilstein-journals.org Given the electronic similarities, it is conceivable that conditions could be found to achieve selective undirected C-H functionalization of the target compound, likely at the electron-rich C3-position or potentially at one of the positions on the benzo-fused ring.

Radical Reactions and Mechanistic Investigations

The involvement of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- in radical reactions is not well-documented. However, the indole nucleus is known to participate in radical processes. For example, the radical addition of α-keto radicals to N-H indoles occurs selectively at the C3-position. The N-phenylsulfonyl group, being electron-withdrawing, would likely influence the reactivity of the indole ring in radical reactions, potentially favoring addition at different positions or altering the stability of the resulting radical intermediates. Mechanistic investigations would be necessary to elucidate the specific behavior of this compound in radical transformations.

Cycloaddition Reactions and Pericyclic Processes Involving 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

The indole ring can participate in cycloaddition reactions, although the dearomatization of the indole system can be energetically unfavorable. The N-phenylsulfonyl group can modulate the reactivity of the indole as a dienophile or dipolarophile.

Diels-Alder Reaction : The C2-C3 double bond of the indole can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes, due to the electron-withdrawing nature of the N-phenylsulfonyl group. beilstein-journals.orgmdpi.com However, this reactivity is often limited to intramolecular variants or highly activated systems.

[3+2] Cycloaddition : The indole C2-C3 bond can also participate as a dipolarophile in [3+2] cycloadditions with 1,3-dipoles such as nitrones, azides, or nitrile oxides. organic-chemistry.orguchicago.edunih.govbeilstein-journals.org There are reports of phenylsulfonyl-directed asymmetric [3+2] cycloadditions, suggesting that the phenylsulfonyl group can influence both the reactivity and stereoselectivity of such reactions. researchgate.net

Table 3.6.1: Potential Cycloaddition Reactions of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

| Reaction Type | Reactant Partner | Potential Product |

| Diels-Alder | Electron-rich diene | Fused polycyclic indole derivative |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Fused isoxazolidine-indole derivative |

Asymmetric Transformations and Chiral Derivatization

The synthesis of enantiomerically enriched indole derivatives is of great importance in medicinal chemistry. While specific examples for 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- are not abundant, general strategies for the asymmetric functionalization of indoles can be considered.

Asymmetric Catalysis : Chiral catalysts can be employed to achieve enantioselective transformations on the indole scaffold. For example, asymmetric Friedel-Crafts alkylation of indoles with nitroalkenes has been successfully catalyzed by chiral copper complexes of aziridine-phosphines. mdpi.com While this has been demonstrated on N-H indoles, similar catalytic systems could potentially be adapted for the N-phenylsulfonylated substrate.

Chiral Auxiliaries : The introduction of a chiral auxiliary onto the 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- molecule could direct the stereochemical outcome of subsequent reactions. For instance, a chiral group could be incorporated into the phenylsulfonyl moiety or attached to another position on the indole ring, enabling diastereoselective transformations.

Chiral Derivatization : The existing functionality of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- could be reacted with a chiral reagent to produce a mixture of diastereomers, which could then be separated. For example, if a carboxylic acid group were present on the molecule, it could be derivatized with a chiral alcohol or amine.

Spectroscopic and Structural Elucidation Methodologies for 1h Indole, 2 Phenyl 1 Phenylsulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity Determination

Two-dimensional NMR experiments are powerful for resolving complex spectra and establishing definitive structural assignments by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. For 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- , COSY would be used to trace the connectivity of protons within each of the aromatic rings, confirming their substitution patterns. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. libretexts.org It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in an HSQC spectrum represents a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to four bonds. emerypharma.com This is crucial for piecing together the different fragments of the molecule. For instance, HMBC can show correlations between the protons on the N-phenylsulfonyl group and the carbons of the indole (B1671886) ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. iupac.org This technique is particularly useful for determining the relative orientation of the different ring systems in 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- . For example, NOESY could reveal spatial proximity between protons of the 2-phenyl group and protons on the indole core.

Advanced NMR Experiments for Conformational Analysis and Dynamic Processes

The flexibility of the N-S bond and the C-C bond connecting the phenyl group at the 2-position allows for different conformations of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- . Advanced NMR experiments can provide insight into these dynamic processes. nih.gov Temperature-dependent NMR studies can reveal if different conformers are in equilibrium and can be used to determine the energy barriers between them. nih.gov Techniques like Rotating Frame Overhauser Effect Spectroscopy (ROESY) can be more effective than NOESY for molecules of this size to distinguish between true spatial proximity and chemical exchange.

Mass Spectrometry (MS) Techniques for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- , with a molecular formula of C₂₀H₁₅NO₂S, HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental compositions. rsc.org This is a critical step in confirming the identity of a newly synthesized compound.

Table 2: HRMS Data for a Related Indole Derivative This data is for an analogous compound and illustrates the precision of HRMS. rsc.org

| Compound | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₂₀H₁₄ClN₂O₄S | 413.0357 | 413.0361 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Fingerprinting

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, providing valuable structural information. nih.gov For 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- , the fragmentation would likely involve cleavage of the N-S bond, loss of SO₂, and fragmentation of the indole and phenyl rings. Analysis of these fragments helps to confirm the connectivity of the different structural units. For example, the observation of a fragment corresponding to the 2-phenylindole (B188600) cation would support the proposed structure. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Principles of Vibrational Spectroscopy Applied to Indole Ring Systems

The vibrational spectrum of an indole derivative is complex but can be understood by considering the characteristic vibrations of its constituent parts: the indole ring, the C2-phenyl substituent, and the N1-phenylsulfonyl group. The indole ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings (both indole and phenyl) are expected in the 1600-1450 cm⁻¹ region. montclair.edunist.gov The intensity and position of these bands are sensitive to the substitution pattern.

In the case of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, the N-H stretching band, typically seen around 3400 cm⁻¹ in unsubstituted indoles, is absent due to the substitution of the indole nitrogen with the phenylsulfonyl group. nist.govchemicalbook.com The key diagnostic signals for this molecule, therefore, come from the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and characteristic, typically appearing in the regions of 1380-1340 cm⁻¹ and 1180-1160 cm⁻¹, respectively. researchgate.net The S-N stretching vibration also provides a useful, though weaker, band.

Table 1: Characteristic IR Absorption Frequencies for 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Indole & Phenyl Rings | > 3000 |

| C=C Ring Stretch | Indole & Phenyl Rings | 1600 - 1450 |

| Asymmetric SO₂ Stretch | Phenylsulfonyl | 1380 - 1340 |

| Symmetric SO₂ Stretch | Phenylsulfonyl | 1180 - 1160 |

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

Single-Crystal X-ray Diffraction Methodologies

The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the target compound, which can be achieved by methods like slow evaporation of a solution. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. creative-biostructure.com As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. creative-biostructure.com The intensities and positions of these spots are collected by a detector. creative-biostructure.com

This raw data is then processed computationally to solve the phase problem and generate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined, leading to a complete and precise molecular structure. jst.go.jpresearchgate.net The final structure is refined to achieve the best fit between the calculated and observed diffraction patterns. researchgate.net

Analysis of Crystal Packing, Intermolecular Interactions, and Torsion Angles

While a crystal structure for the exact title compound is not publicly available, analysis of closely related N-phenylsulfonyl indole derivatives provides significant insight into its expected structural features. nih.govnih.gov Studies on compounds like Phenyl(1-phenylsulfonyl-1H-indol-2-yl)methanone reveal key structural characteristics. nih.gov

The geometry around the sulfur atom in the phenylsulfonyl group is consistently found to be a distorted tetrahedron. nih.govnih.gov The indole ring system itself is typically planar or nearly planar. nih.gov A critical structural parameter is the dihedral angle (torsion angle) between the plane of the indole ring and the plane of the N-bound phenylsulfonyl ring. In related structures, this angle is significant, often in the range of 65-79°, indicating a substantial twist between the two moieties. nih.govnih.govnih.gov This twist is due to steric hindrance and electronic effects. Similarly, the C2-phenyl ring is also twisted relative to the indole core.

Intermolecular interactions are the forces that govern how molecules arrange themselves in a crystal lattice. numberanalytics.com For N-sulfonylated indoles, which lack the N-H donor for strong hydrogen bonding, the crystal packing is typically dominated by weaker interactions. These include C-H···O hydrogen bonds, where a hydrogen atom on a phenyl or indole ring interacts with an oxygen atom of a sulfonyl group on a neighboring molecule. nih.govnih.gov Additionally, C-H···π and π-π stacking interactions between the aromatic rings are important forces that contribute to the stability of the crystal lattice. nih.govmdpi.com

Table 2: Representative Crystallographic Data for a Related N-Phenylsulfonyl Indole Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | researchgate.net |

| S=O Bond Lengths | ~1.42 Å | nih.gov |

| S-N Bond Length | ~1.67 Å | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Pathway Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for analyzing compounds with conjugated π-systems.

The parent chromophore, 2-phenylindole, exhibits strong UV absorption due to π→π* electronic transitions within its extended conjugated system. nist.gov The spectrum of 2-phenylindole typically shows a major absorption band with a maximum (λmax) around 310 nm. nist.govaatbio.com

The introduction of the phenylsulfonyl group at the N-1 position in 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is expected to modify this absorption profile. The phenylsulfonyl group is electron-withdrawing and its phenyl ring adds to the number of chromophores. However, as shown by crystallographic studies on similar molecules, the significant torsion angle between the indole and phenylsulfonyl rings disrupts the π-conjugation between them. nih.gov Consequently, the electronic effect is primarily inductive. This may lead to a slight shift in the λmax and a change in the molar absorptivity compared to the parent 2-phenylindole, but a large bathochromic (red) shift is unlikely due to the lack of planarity.

Table 3: UV-Vis Absorption Data for the Parent Chromophore

| Compound | λmax (nm) | Solvent | Transition Type |

|---|

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatography is essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of N-protected indoles. rsc.org For a compound like 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, reversed-phase HPLC is typically employed. This method uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the compound absorbs strongly (e.g., its λmax). The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment. ijstr.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique. mdpi.com The sample is vaporized and passed through a capillary column where separation occurs based on boiling point and interaction with the stationary phase. ijstr.org The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. nist.gov GC provides a retention time for purity analysis, while MS provides the molecular weight of the compound and a characteristic fragmentation pattern, which serves as a molecular fingerprint to confirm its identity. nih.gov For indole derivatives, derivatization may sometimes be necessary to increase volatility for GC analysis. nih.gov

Table 4: Summary of Chromatographic Techniques for Analysis

| Technique | Principle | Typical Stationary Phase | Typical Mobile Phase | Information Obtained |

|---|---|---|---|---|

| HPLC | Partitioning between liquid mobile and solid stationary phases | C18-silica (Reversed-Phase) | Acetonitrile/Water or Methanol/Water | Purity, Retention Time, Quantification |

Theoretical and Computational Studies of 1h Indole, 2 Phenyl 1 Phenylsulfonyl

Quantum Chemical Calculations for Electronic Structure and Molecular Stability

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-. These computational methods provide a microscopic view of the molecule's electronic architecture and stability.

Density Functional Theory (DFT) Approaches for Geometry Optimization and Energetic Profiles

Density Functional Theory (DFT) has been a primary tool for investigating the three-dimensional structure and energetic landscape of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-. By employing functionals such as B3LYP with various basis sets (e.g., 6-31G*), researchers have been able to predict the most stable conformation of the molecule. These calculations reveal that the phenylsulfonyl group attached to the indole (B1671886) nitrogen introduces significant steric and electronic effects.

Calculation of Frontier Molecular Orbitals (HOMO/LUMO) and Related Electronic Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.

For 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, the HOMO is primarily localized on the electron-rich indole ring and the 2-phenyl substituent, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-withdrawing phenylsulfonyl group, suggesting this region is susceptible to nucleophilic attack. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.58 |

Electrostatic Potential Surface and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- illustrates the regions of negative and positive electrostatic potential.

The regions of negative potential (typically colored red or yellow) are associated with high electron density and are prone to electrophilic attack. In this molecule, these areas are concentrated around the oxygen atoms of the sulfonyl group and the π-system of the indole and phenyl rings. The regions of positive potential (colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. Such regions are found around the hydrogen atoms and the sulfur atom of the sulfonyl group. This charge distribution analysis complements the findings from the frontier molecular orbital analysis.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to explore the detailed mechanisms of chemical reactions, including the identification of transition states and the prediction of reaction outcomes.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Kinetics

Understanding the kinetics of reactions involving 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- requires the localization of transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods can be used to find the geometry of the TS and calculate its energy, which is then used to determine the activation energy of the reaction.

Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed. IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the bond-forming and bond-breaking processes that occur during the reaction.

Prediction of Regioselectivity and Stereoselectivity from Computational Models

Computational models are instrumental in predicting the regioselectivity and stereoselectivity of reactions involving 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-. By comparing the activation energies of different possible reaction pathways, it is possible to determine the most favorable outcome.

For instance, in electrophilic substitution reactions, calculations can predict whether the substitution will occur at the C3 position of the indole ring or on one of the phenyl rings. By calculating the energies of the transition states leading to the different products, the regioselectivity can be rationalized and predicted. Similarly, for reactions involving the formation of chiral centers, computational models can predict which stereoisomer will be formed preferentially by comparing the energies of the diastereomeric transition states.

Theoretical Insights into Catalyst Design Principles for Indole Chemistry

The synthesis of 2-substituted indoles, including the 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- scaffold, often relies on transition metal catalysis, particularly with palladium. nih.govbeilstein-journals.org Theoretical and computational studies are instrumental in refining and designing new catalytic systems by providing a molecular-level understanding of reaction mechanisms.

Computational chemistry, primarily through Density Functional Theory (DFT), allows researchers to model the intricate steps of a catalytic cycle. For instance, in palladium-catalyzed reactions like the Heck or Sonogashira couplings, which are used to construct the indole ring system, theoretical models can map the entire reaction energy profile. nih.govbeilstein-journals.org This includes calculating the structures and energies of reactants, intermediates, transition states, and products.

Key areas where theoretical insights guide catalyst design include:

Ligand Effects: The choice of ligand coordinated to the metal center is critical for catalyst performance. Computational models can predict how the electronic and steric properties of different ligands (e.g., phosphines) influence key catalytic steps such as oxidative addition and reductive elimination. This allows for the in silico screening of ligands to identify candidates that might lower activation barriers, improve reaction rates, or enhance selectivity.

Mechanism Elucidation: Competing reaction pathways can often lead to undesired byproducts. Theoretical studies can adjudicate between proposed mechanisms by comparing the calculated activation energies for each pathway. Understanding the favored mechanism is crucial for optimizing reaction conditions (temperature, solvent, base) to favor the desired product. beilstein-journals.org

Substrate Scope: DFT calculations can help predict how modifications to the indole precursor, such as the nature and position of substituents on the aniline (B41778) or alkyne fragments, will affect the reaction outcome. This predictive power accelerates the development of catalytic systems that are robust and applicable to a wide range of substrates.

By simulating these complex processes, computational chemistry provides a rational basis for catalyst improvement, moving beyond traditional trial-and-error experimentation to a more targeted, knowledge-driven approach for synthesizing complex indole derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanical calculations provide detailed electronic information, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations are a powerful tool for exploring the conformational landscapes and the influence of the environment on the structure and flexibility of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-.

An MD simulation models the movements of atoms in a molecule by solving Newton's equations of motion. This approach can reveal how the molecule flexes, rotates, and interacts with surrounding solvent molecules. For 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, key dynamic features of interest include:

Solvation Effects: The behavior of a molecule can change dramatically in different solvents. MD simulations explicitly model solvent molecules (e.g., water, DMSO, chloroform), allowing for a detailed analysis of solute-solvent interactions. These simulations can predict the formation of hydrogen bonds, quantify the organization of solvent molecules around the solute (solvation shell), and assess how the solvent influences the conformational preferences of the indole derivative.

Protein-Ligand Interactions: In the context of drug discovery, MD simulations are frequently used to study the dynamic interactions between a ligand and its protein target. mdpi.comnih.gov Studies on structurally related N-arylsulfonyl-indole derivatives have used MD simulations lasting from 50 to 200 nanoseconds to validate docking poses and analyze the stability of the ligand within a protein's active site. mdpi.comnih.gov Such simulations provide crucial information on the stability of key interactions and the flexibility of both the ligand and the protein. mdpi.commdpi.com

The table below summarizes typical parameters and analyses in MD simulations applied to indole derivatives.

| Parameter/Analysis | Description | Typical Application |

| Force Field | A set of parameters and equations used to describe the potential energy of the system. Examples include AMBER, OPLS, and CHARMM. | Defines the physics governing atomic interactions during the simulation. |

| Simulation Time | The duration of the simulation, typically ranging from nanoseconds (ns) to microseconds (µs). | Must be long enough to sample relevant conformational changes and interactions. 50-200 ns is common for ligand-protein systems. mdpi.comnih.gov |

| Solvent Model | The representation of the solvent, which can be explicit (individual molecules) or implicit (a continuum). | Explicit models (e.g., TIP3P water) are used for detailed analysis of solvation. |

| RMSD Analysis | Root Mean Square Deviation measures the average deviation of atomic positions over time from a reference structure. | Used to assess the stability and convergence of the simulation. |

| RMSF Analysis | Root Mean Square Fluctuation measures the fluctuation of individual atoms or residues around their average position. | Identifies flexible regions of the molecule. mdpi.com |

Structure-Property Relationship (QSPR) Studies for Predictive Modeling of Chemical Behaviors

Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational methodologies used to correlate the chemical structure of a compound with its various properties and activities. researchgate.net These models are invaluable in medicinal chemistry and materials science for predicting the behavior of new compounds, thereby prioritizing synthetic efforts.

The development of a QSPR/QSAR model for a series of compounds like 2-phenylindole (B188600) derivatives involves a systematic process:

Data Set Compilation: A collection of molecules with experimentally measured properties (e.g., biological activity, solubility, melting point) is assembled.

Molecular Descriptor Calculation: The 2D or 3D structure of each molecule is used to calculate a large number of numerical values known as molecular descriptors. These descriptors quantify various aspects of the molecule, including its topology, geometry, and electronic properties.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are employed to find a mathematical equation that best correlates the calculated descriptors with the experimental property. researchgate.net Genetic algorithms are often used to select the most relevant subset of descriptors from the vast number calculated. researchgate.net

Validation: The predictive power of the model is rigorously tested using both internal (e.g., cross-validation) and external validation (using a set of molecules not included in the model-building process).

For N-sulfonylated indole derivatives, QSAR studies have been successfully applied to explore their potential as therapeutic agents. mdpi.comnih.gov For example, 3D-QSAR models have been developed for N-arylsulfonyl-indole-2-carboxamides to understand the structural requirements for their inhibitory activity against specific enzymes. mdpi.com These models can generate contour maps that visualize regions where steric bulk or specific electronic features (e.g., electronegative or electropositive) are likely to increase or decrease activity, providing a clear roadmap for designing more potent analogues.

The table below lists examples of molecular descriptor classes and the properties they can help predict.

| Descriptor Class | Examples | Predicted Properties |

| Constitutional | Molecular weight, number of rings, number of hydrogen bond donors/acceptors | Solubility, boiling point, general bioavailability (Lipinski's Rule of Five) |

| Topological | Wiener index, Kier & Hall connectivity indices | Molar refractivity, polarizability, chromatographic retention times |

| Geometric (3D) | Molecular surface area, volume, principal moments of inertia | Binding affinity, diffusion rates |

| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges | Reactivity, ionization potential, electron affinity, biological activity |

Prediction of Spectroscopic Parameters from Theoretical Models (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical models, particularly those based on quantum mechanics, are highly effective at predicting the spectroscopic properties of molecules before they are synthesized. This capability is crucial for structure verification and for interpreting complex experimental spectra.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is the most widely used approach for this purpose. The process involves:

Optimizing the 3D geometry of the molecule at a suitable level of theory.

Performing a GIAO calculation on the optimized structure to compute the magnetic shielding tensor for each nucleus.

Referencing the calculated shielding values to a standard compound (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts (δ) in parts per million (ppm).

For ¹H NMR, DFT calculations can predict chemical shifts with a high degree of accuracy, often with root-mean-square errors (RMSEs) between 0.2 and 0.4 ppm compared to experimental values. mdpi.com Machine learning approaches trained on large datasets of experimental and calculated shifts have further improved this accuracy, with mean absolute errors (MAE) below 0.10 ppm in some cases. mdpi.com

The table below shows experimental ¹H NMR data for a compound structurally related to the title molecule, 5-nitro-2-phenyl-1-(phenylsulfonyl)-1H-indole. Theoretical models aim to reproduce such experimental data with high fidelity. rsc.org

| Proton Position | Chemical Shift (δ, ppm) rsc.org | Multiplicity rsc.org |

| Indole H-3 | 6.69 | s (singlet) |

| Phenyl & Sulfonyl Protons | 7.31-7.54 | m (multiplet) |

| Indole H-6 | 8.24-8.29 | m (multiplet) |

| Indole H-4 | 8.39 | d (doublet) |

| Indole H-7 | 8.45 | d (doublet) |

Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies. These calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. The frequencies correspond to the stretching, bending, and torsional motions of the atoms in the molecule. For 1H-Indole, 2-phenyl-1-(phenylsulfonyl)-, key predicted vibrations would include the S=O stretches of the sulfonyl group (typically strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), C=C stretches of the aromatic rings, and C-H stretching and bending modes. While calculated frequencies often have a systematic error, they can be corrected using empirical scaling factors, resulting in excellent agreement with experimental IR spectra and aiding in the assignment of observed absorption bands. japsonline.com

Advanced Synthetic Applications and Intermediacy of 1h Indole, 2 Phenyl 1 Phenylsulfonyl Derivatives

Supramolecular Chemistry and Molecular Recognition Studies

The field of supramolecular chemistry focuses on the study of non-covalent interactions that govern the self-assembly of molecules into larger, organized structures. Derivatives of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- are interesting candidates for supramolecular chemistry due to the presence of multiple sites for non-covalent interactions, including π-π stacking, hydrogen bonding, and C-H···π interactions.

Research into the crystal engineering of these derivatives reveals their capacity for forming intricate three-dimensional networks in the solid state. nih.gov X-ray crystallographic studies on compounds such as 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole have detailed the interplay of weak intermolecular C-H···O and C-H···π hydrogen bonds in directing their self-assembly. nih.gov In these structures, the phenyl and indole (B1671886) rings provide extensive surfaces for π-π stacking, while the sulfonyl group's oxygen atoms act as effective hydrogen bond acceptors.

While the solid-state self-assembly is well-documented, the exploration of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- derivatives in solution-phase supramolecular chemistry, such as host-guest recognition, is an area with significant potential. The indole nitrogen, once deprotonated, or other functional groups introduced onto the scaffold, could serve as binding sites for anions or cations. The phenyl rings could form hydrophobic pockets capable of encapsulating small organic guest molecules. The development of functionalized derivatives could lead to novel chemosensors or molecular switches, where the binding of a guest molecule induces a measurable change in the spectroscopic properties of the host.

Table 1: Crystallographic Data and Intermolecular Interactions in a 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- Derivative

| Parameter | Value | Reference |

| Compound | 2-[2-phenyl-1-(phenylsulfonyl)ethyl]-1-phenylsulfonyl-1H-indole | nih.gov |

| Formula | C₂₈H₂₃NO₄S₂ | nih.gov |

| Crystal System | Triclinic | nih.gov |

| Space Group | P-1 | nih.gov |

| Key Intermolecular Interactions | C-H···O, C-H···π | nih.gov |

| Dihedral Angle (Indole/N-SO₂Ph) | 78.69 (13)° | nih.gov |

| Dihedral Angle (Indole/C-SO₂Ph) | 38.97 (13)° | nih.gov |

Chiroptical Materials and Circularly Polarized Luminescence (CPL) Applications

Chiroptical materials, which interact differently with left- and right-circularly polarized light, are at the forefront of materials science with applications in 3D displays, optical data storage, and security inks. Circularly polarized luminescence (CPL) is a phenomenon exhibited by chiral fluorescent molecules where the emitted light has a degree of circular polarization. The development of purely organic molecules with strong CPL is a significant research focus.

While unsubstituted 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- is achiral, the introduction of chirality into this scaffold can lead to materials with interesting chiroptical properties. Chirality can be introduced by several means, such as the incorporation of a stereocenter in a substituent, or by creating a situation of atropisomerism, where rotation around a single bond is restricted. Given the steric bulk of the phenyl and phenylsulfonyl groups, derivatives with appropriate ortho-substituents could exhibit axial chirality along the N-C(phenyl) or C-C(phenyl) bonds.

Although direct studies on the CPL of 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- derivatives are not yet widely reported, research on other axially chiral indole derivatives provides a strong precedent for their potential in this area. The dissymmetry factor (g_lum), a measure of the CPL intensity, is a key parameter for these materials. For organic molecules, g_lum values are typically in the range of 10⁻⁵ to 10⁻², and achieving higher values is a primary goal.

The design of CPL-active materials based on the 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- framework would involve the synthesis of enantiomerically pure, sterically hindered derivatives. The photophysical properties of these chiral molecules, including their quantum yield and CPL characteristics, would then be investigated. The indole moiety is known to be a good fluorophore, and its emission properties can be tuned by substitution on the aromatic rings. The combination of the rigid indole core with the potential for high dissymmetry from axial chirality makes this class of compounds promising for the development of novel CPL materials.

Table 2: Potential Chiroptical Properties of Hypothetical Chiral 1H-Indole, 2-phenyl-1-(phenylsulfonyl)- Derivatives